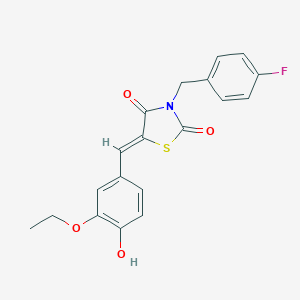![molecular formula C21H17ClN4O4 B302219 4-chloro-3-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B302219.png)
4-chloro-3-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid is a chemical compound that has been studied extensively in scientific research. This compound has shown potential in various applications, including in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-chloro-3-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes that are involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-3-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid has several biochemical and physiological effects. These include reducing inflammation, inducing apoptosis (programmed cell death) in cancer cells, and inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-3-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid in lab experiments is its potent anti-inflammatory and anticancer activity. This makes it a promising compound for the development of new therapies for these diseases. However, one limitation of using this compound is that more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-3-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to explore its potential use in combination with other compounds for the treatment of inflammatory diseases and cancer. Additionally, more research is needed to determine the optimal dosage and administration of this compound for use in humans.
Synthesemethoden
The synthesis of 4-chloro-3-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid involves several steps. The starting materials for the synthesis are 4-chloro-3-nitrobenzoic acid and 5-(2-bromoacetyl)furan-2-carboxylic acid. The nitro group on the benzoic acid is reduced to an amino group, which is then protected with a tert-butoxycarbonyl (Boc) group. The furan carboxylic acid is then coupled with the protected amino group using a palladium catalyst. The Boc group is then removed, and the resulting compound is treated with hydrazine hydrate to form the final product.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid has been studied for its potential use in various medicinal applications. One study found that this compound has potent anti-inflammatory activity, which could make it useful in the treatment of inflammatory diseases such as arthritis. Another study found that this compound has anticancer activity, which could make it useful in the development of new cancer therapies.
Eigenschaften
Produktname |
4-chloro-3-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid |
|---|---|
Molekularformel |
C21H17ClN4O4 |
Molekulargewicht |
424.8 g/mol |
IUPAC-Name |
4-chloro-3-[5-[(E)-[[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C21H17ClN4O4/c1-12-7-14(11-29-2)17(9-23)20(25-12)26-24-10-15-4-6-19(30-15)16-8-13(21(27)28)3-5-18(16)22/h3-8,10H,11H2,1-2H3,(H,25,26)(H,27,28)/b24-10+ |
InChI-Schlüssel |
VAENRGVUISGSIU-YSURURNPSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=N1)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)C#N)COC |
SMILES |
CC1=NC(=C(C(=C1)COC)C#N)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl |
Kanonische SMILES |
CC1=CC(=C(C(=N1)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)C#N)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5Z)-3-(4-chlorobenzyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302140.png)



![(5Z)-5-[2-(benzyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302145.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302146.png)
![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302148.png)
![ethyl 4-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B302149.png)
![3-(4-fluorobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302150.png)
![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302151.png)
![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302152.png)
![methyl 3-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B302154.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302157.png)